- Base-Catalyzed Synthesis of Substituted Indazoles under Mild, Transition-Metal-Free Conditions, Angewandte Chemie, 2013, 52(29), 7509-7513
Cas no 935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one)
935-99-9 structure
Product Name:1-(2-bromo-5-chlorophenyl)ethan-1-one
N.o CAS:935-99-9
MF:C8H6BrClO
MW:233.489640712738
MDL:MFCD11847057
CID:829350
PubChem ID:12486617
Update Time:2025-06-14
1-(2-bromo-5-chlorophenyl)ethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-Bromo-5-chlorophenyl)ethanone
- 2-Acetyl-1-bromo-4-chlorobenzene
- 2-Bromo-5-chloroacetophenone
- 1-(2-bromo-5-chlorophenyl)ethan-1-one
- 2'-BROMO-5'-CHLOROACETOPHENONE
- PubChem23873
- BCQAWQMDMPBDBW-UHFFFAOYSA-N
- CL8884
- LS11579
- Ethanone, 1-(2-bromo-5-chlorophenyl)-
- BC004983
- AM806605
- AB0027754
- W9625
- ST24020993
- 1-(2-Bromo-5-chlorophenyl)ethanone (ACI)
- Acetophenone, 2′-bromo-5′-chloro- (7CI, 8CI)
- 2′-Bromo-5′-chloroacetophenone
- SCHEMBL3121226
- GS-3929
- CS-0031412
- MFCD11847057
- SY067370
- DTXSID40500054
- 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -chloroacetophenone
- DB-362698
- 935-99-9
- EN300-1912878
- AKOS015919676
-
- MDL: MFCD11847057
- Inchi: 1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
- Chave InChI: BCQAWQMDMPBDBW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(Br)=CC=C(Cl)C=1
Propriedades Computadas
- Massa Exacta: 231.92906g/mol
- Massa monoisotópica: 231.92906g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 160
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1
- XLogP3: 2.9
Propriedades Experimentais
- Densidade: 1.566±0.06 g/cm3 (20 ºC 760 Torr),
- Índice de Refracção: 1.5517 (589.3 nm 15 ºC)
- Solubilidade: Very 微溶 (0.18 g/L) (25 ºC),
1-(2-bromo-5-chlorophenyl)ethan-1-one Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store long-term at 2-8°C
1-(2-bromo-5-chlorophenyl)ethan-1-one Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B826656-10g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | ≥95% | 10g |
1,349.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-200mg |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 200mg |
72.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-5g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 5g |
986.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BP434-1g |
1-(2-bromo-5-chlorophenyl)ethan-1-one |
935-99-9 | 97% | 1g |
231.0CNY | 2021-07-12 | |
| TRC | B700510-50mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700510-100mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700510-500mg |
1-(2-Bromo-5-chlorophenyl)ethanone |
935-99-9 | 500mg |
$ 115.00 | 2022-06-06 | ||
| Chemenu | CM100525-25g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$393 | 2021-06-17 | |
| Apollo Scientific | OR17623-1g |
2'-Bromo-5'-chloroacetophenone |
935-99-9 | 98+% | 1g |
£15.00 | 2025-02-19 | |
| Chemenu | CM100525-25g |
1-(2-bromo-5-chlorophenyl)ethanone |
935-99-9 | 95% | 25g |
$122 | 2024-07-19 |
1-(2-bromo-5-chlorophenyl)ethan-1-one Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
Referência
- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),
Método de produção 3
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ; 18 h, reflux
Referência
- One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Bronsted Acid and Palladium Catalysis, Journal of Organic Chemistry, 2017, 82(21), 11585-11593
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 6 h, rt
Referência
- Palladium-Catalyzed Suzuki Coupling and NIS-Mediated Dehydrogenative Cycloetherification: A Concise Approach to 6,6-Disubstituted 6H-benzo[c]chromenes and Total Synthesis of Didehydroconicol, European Journal of Organic Chemistry, 2022, 2022(18),
Método de produção 5
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt; 3 h, rt
Referência
- Divergent Access to Benzocycles through Copper-Catalyzed Borylative Cyclizations, Advanced Synthesis & Catalysis, 2021, 363(21), 4953-4959
Método de produção 6
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; rt
Referência
- Asymmetric synthesis of 1,2-dihydronaphthalene-1-ols via copper catalyzed intramolecular reductive cyclization, Organic Letters, 2020, 22(20), 7897-7902
Método de produção 7
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
Referência
- Acylated piperidine derivatives, specifically 1-(pyrrolidinylcarbonyl)piperidines, 1-(piperidinylcarbonyl)piperidines, and analogs, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min
1.3 Reagents: Water
Referência
- Acylated piperidine derivatives, specifically 1-[(aminocycloalkyl)carbonyl]piperidines, as melanocortin-4 receptor agonists, and their pharmaceutical compositions and therapeutic uses, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referência
- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940
Método de produção 10
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 - 5 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referência
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Triethylamine ; rt; rt → 0 °C
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sulfur trioxide-pyridine ; 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referência
- Synthesis of Secondary Unsaturated Lactams via an Aza-Heck Reaction, Journal of the American Chemical Society, 2016, 138(42), 13830-13833
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referência
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
Método de produção 14
Condições de reacção
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referência
- PdII-Catalyzed Oxidative Tandem aza-Wacker/Heck Cyclization for the Construction of Fused 5,6-Bicyclic N,O-Heterocycles, Chemistry - An Asian Journal, 2018, 13(15), 1897-1901
Método de produção 15
Condições de reacção
1.1 Solvents: Diethyl ether ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Enantioselective Bromo-oxycyclization of Silanol, Organic Letters, 2016, 18(1), 80-83
Método de produção 16
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Referência
- Palladium-Catalyzed Aerobic Aminooxygenation of Alkenes for Preparation of Isoindolinones, Organic Letters, 2015, 17(22), 5566-5569
Método de produção 17
Método de produção 18
Condições de reacção
Referência
- Sequential One-Pot Process to Construct a Dual C-C Bond: Synthesis of Fluorenes and Total Synthesis of 4-O-Demethyl-nobilone, ChemistrySelect, 2023, 8(26),
1-(2-bromo-5-chlorophenyl)ethan-1-one Raw materials
- 4-Chlorobromobenzene
- 1-(2-Bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chlorobenzoic acid
- 2-bromo-5-chloro-N-methoxy-N-methylbenzamide
1-(2-bromo-5-chlorophenyl)ethan-1-one Preparation Products
1-(2-bromo-5-chlorophenyl)ethan-1-one Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
Número da Ordem:A22436
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:02
Preço ($):348.0
E- mail:sales@amadischem.com
1-(2-bromo-5-chlorophenyl)ethan-1-one Literatura Relacionada
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
935-99-9 (1-(2-bromo-5-chlorophenyl)ethan-1-one) Produtos relacionados
- 861307-25-7(2-Bromo-3'-chloro-4'-methylbenzophenone)
- 835-09-6(Methanone, (2-bromo-5-chlorophenyl)phenyl-)
- 825-40-1(1-(2-bromo-4-chlorophenyl)ethan-1-one)
- 99585-64-5(2-Bromo-4'-chlorobenzophenone)
- 525561-42-6(2-Bromo-2'-chlorobenzophenone)
- 27434-90-8((4-Bromophenyl)(3-chlorophenyl)methanone)
- 27428-57-5(4-Bromo-4'-chlorobenzophenone)
- 835-12-1(Methanone, (2-bromo-4-chlorophenyl)phenyl-)
- 1260851-70-4(1-(2-Bromo-5-chlorophenyl)propan-1-one)
- 99586-30-8(2-Bromo-3'-chlorobenzophenone)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935-99-9)1-(2-bromo-5-chlorophenyl)ethan-1-one
Pureza:99%
Quantidade:100g
Preço ($):348.0